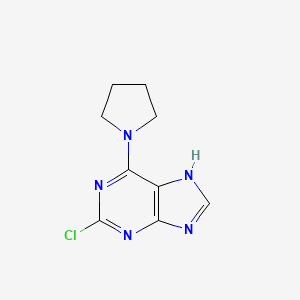

2-chloro-6-(pyrrolidin-1-yl)-9H-purine

Description

Significance of Purine (B94841) Derivatives in Biological Systems and Drug Discovery

Ubiquitous Presence and Fundamental Roles in Cellular Processes

Purine derivatives are omnipresent in biological systems, forming the building blocks of nucleic acids, DNA and RNA. The purine bases, adenine (B156593) and guanine, are essential for genetic information storage and transfer. Beyond their role in genetics, purines are crucial components of vital biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and guanosine (B1672433) triphosphate (GTP), which is involved in signal transduction and protein synthesis. drugbank.com Furthermore, molecules like cyclic adenosine monophosphate (cAMP) and coenzyme A contain a purine core and play critical roles in cellular signaling and metabolism.

Purine Nucleus as a Privileged Scaffold in Drug Design

In the realm of drug design, the purine nucleus is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The unique electronic properties and the ability of the purine ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow for its versatile application in targeting a wide range of proteins, including enzymes and receptors. nih.gov This inherent bioactivity has made the purine scaffold a highly attractive starting point for the synthesis of novel therapeutic agents. jyoungpharm.org

Overview of Therapeutic Applications of Purine Analogs

The structural similarity of synthetic purine analogs to endogenous purines allows them to interact with biological pathways, often by mimicking or antagonizing the natural substrates.

Diverse Pharmacological Properties

Purine analogs have demonstrated a remarkable diversity of pharmacological activities. They have been successfully developed as anticancer, antiviral, immunosuppressive, and anti-inflammatory agents. nih.govresearchgate.net By interfering with DNA and RNA synthesis, purine antimetabolites are particularly effective in treating cancers, especially leukemias. nih.govwikipedia.org Their ability to modulate the immune system has led to their use in preventing organ transplant rejection and treating autoimmune diseases. wikipedia.org

Historical Context of Purine-Based Therapeutics

The journey of purine-based therapeutics began in the mid-20th century with the discovery of the anticancer properties of 6-mercaptopurine (B1684380) and thioguanine. nih.gov These early discoveries laid the foundation for the development of a wide array of purine analogs. Subsequent research led to the introduction of antiviral drugs like acyclovir (B1169) and ganciclovir, which have been pivotal in the management of herpes virus infections. nih.gov The development of nucleoside reverse transcriptase inhibitors, many of which are purine analogs, was a significant milestone in the fight against HIV/AIDS.

Focus on 2-chloro-6-(pyrrolidin-1-yl)-9H-purine within the Purine Chemical Space

Within the vast landscape of purine derivatives, 2,6-disubstituted purines represent a significant class of compounds with diverse biological activities. The subject of this article, 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, belongs to this class. Its structure features a chlorine atom at the 2-position and a pyrrolidine (B122466) ring at the 6-position of the purine core.

The synthesis of such compounds typically starts from 2,6-dichloropurine (B15474), where the chlorine atoms are sequentially substituted with different nucleophiles. The chlorine at the 6-position is generally more reactive than the one at the 2-position, allowing for selective substitution. In the case of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, pyrrolidine would be introduced at the 6-position.

While specific, in-depth research focused solely on 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is limited in publicly available literature, its structural motifs are present in numerous studies on 2,6-disubstituted purines investigated for their therapeutic potential, particularly as kinase inhibitors. mdpi.comacs.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases, making purine derivatives excellent candidates for kinase inhibitors.

The following table provides an overview of the key structural features of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine.

| Feature | Description |

| Core Scaffold | 9H-Purine |

| Substituent at C2 | Chlorine |

| Substituent at C6 | Pyrrolidin-1-yl |

| Chemical Class | 2,6-Disubstituted Purine |

| CAS Number | 897936-32-2 |

Due to the limited specific data on 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, the subsequent sections will draw upon the broader knowledge of 2,6-disubstituted purines to infer its likely chemical properties and biological significance, providing a comprehensive overview based on the available scientific literature for this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-1-yl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNYLLRNMGTTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Evaluation and Pharmacological Activity of 2 Chloro 6 Pyrrolidin 1 Yl 9h Purine and Its Analogues

In Vitro Biological Assays

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells (antiproliferative activity) and to directly kill them (cytotoxic activity) is a primary indicator of its potential as an anticancer agent. Analogues of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine have been evaluated against various human cancer cell lines, revealing a spectrum of potencies.

For instance, a series of 2,6,9-trisubstituted purine (B94841) derivatives were tested for their cytotoxic effects on seven cancer cell lines. The results indicated that the cytotoxic activity was heterogeneous and dependent on both the specific chemical structure of the compound and the type of cancer cell line being tested. Notably, the HL-60 (human promyelocytic leukemia) cell line was found to be the most sensitive to these compounds.

In another study, various 2,6-disubstituted purine analogues demonstrated significant cytotoxic activity. For example, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine and N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine exhibited potent cytotoxicity with GI50 values in the range of 1–5 µM for most human tumor cell lines.

Cell viability assays are crucial for quantifying the cytotoxic effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

In studies involving purine derivatives, the MTT assay has been employed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits the growth of a cell population by 50%. For a series of 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position, the antiproliferative activity was studied on the human acute myeloid leukemia cell line U937. Among these, the serine derivative showed an IC50 value of 16 µM. mdpi.com

The table below presents a selection of IC50 values for various purine analogues against different cancer cell lines, as determined by cell viability assays.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) |

| Serine derivative of 2-chloropurine arabinonucleoside | U937 (Human acute myeloid leukemia) | 16 mdpi.com |

| 6-benzylamino-9-cyclopentyl-2-(substituted anilino)purine derivative | MV4-11 (Acute myeloid leukemia) | Data not specified |

| 6-benzylamino-9-cyclopentyl-2-(substituted anilino)purine derivative | EOL-1 (Eosinophilic leukemia) | Data not specified |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a population of cells. It is instrumental in determining how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death), a key mechanism for eliminating cancer cells.

Studies on 2,6,9-trisubstituted purine derivatives have shown that these compounds can induce cell cycle arrest. For example, certain 6-anilinopurines were found to cause cell cycle arrest in the G1 phase in MV4-11 cells. nih.gov In another study, a different 2,6,9-trisubstituted purine derivative was demonstrated to cause cell cycle arrest at the S-phase on HL-60 cells.

Furthermore, these compounds have been shown to induce apoptosis. The same compound that arrested the cell cycle in HL-60 cells also induced apoptosis in this cell line. Similarly, novel 6-amino-1,3,5-triazine derivatives, which share some structural similarities with purines, were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in Raji cells. nih.gov

The table below summarizes the effects of some purine analogues on the cell cycle and apoptosis.

| Compound/Analogue | Cancer Cell Line | Cell Cycle Effect | Apoptosis Induction |

| 6-anilinopurine derivative | MV4-11 | G1 phase arrest nih.gov | Not specified |

| 2,6,9-trisubstituted purine derivative | HL-60 | S-phase arrest | Yes |

| 6-amino-1,3,5-triazine derivative | Raji | G0/G1 phase arrest nih.gov | Yes nih.gov |

An ideal anticancer agent would exhibit high toxicity towards cancer cells while having minimal effect on normal, healthy cells. This property is known as selective cytotoxicity. The evaluation of 2,6,9-trisubstituted purine derivatives has included testing against non-neoplastic cell lines to assess their selectivity. One particular compound from a study demonstrated not only high potency but also unprecedented selectivity, suggesting a favorable therapeutic window.

Enzyme Inhibition Studies

Many anticancer drugs function by inhibiting enzymes that are critical for the growth and survival of cancer cells. Kinases are a major class of such enzymes, and their deregulation is a common feature in many cancers.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov Purine analogues have been extensively studied as CDK inhibitors. nih.gov For instance, a series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives were synthesized and screened for their CDK inhibitory activity. One of the most potent compounds exhibited strong cytotoxicity in the G361 human melanoma cell line, which was correlated with robust inhibition of CDK1 and CDK2.

Bruton's tyrosine kinase (BTK) is another important enzyme, particularly in B-cell malignancies. nih.gov Purine derivatives have also been investigated as BTK inhibitors. A series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as effective BTK inhibitors, with some compounds displaying IC50 values in the nanomolar range, comparable to the approved drug ibrutinib. nih.gov

The table below provides examples of the kinase inhibitory activity of some purine analogues.

| Compound/Analogue | Target Kinase | IC50 |

| 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivative | CDK1/CDK2 | Data not specified |

| N,9-diphenyl-9H-purin-2-amine derivative | BTK | 0.4 nM |

| 2-(4′-sulfamoylanilino)-6-([1,1′-biphenyl]-3-yl)-9H-purine | CDK2 | 0.044 µM nih.gov |

| 2-(4′-sulfamoylanilino)-6-([1,1′-biphenyl]-3-yl)-9H-purine | CDK1 | 86 µM nih.gov |

Topoisomerase II Inhibition

Following a thorough search of published research, no specific studies detailing the inhibitory activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine against the topoisomerase II enzyme were identified. While purine analogues are a class of compounds investigated for topoisomerase inhibition, data for this particular molecule is not available in the reviewed literature.

Acetylcholinesterase (AChE) Inhibition

No experimental data or research findings were located that describe the evaluation of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine as an inhibitor of acetylcholinesterase (AChE).

Enzymes of Purine Metabolism

Information regarding the effect of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine on the enzymes involved in purine metabolism could not be found in the available scientific literature. For instance, its activity against enzymes like adenosine (B11128) deaminase has not been documented in the reviewed sources. mdpi.com

Lipoxygenase Inhibition

There are no available research articles or data that report on the lipoxygenase inhibitory potential of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine.

Receptor Modulation

Purinergic Receptor Agonism/Antagonism

A review of the literature did not yield specific studies on the agonistic or antagonistic activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine at purinergic receptors (e.g., P1, P2X, P2Y). The purinergic system is a known target for purine derivatives, but the specific modulatory role of this compound has not been detailed in the reviewed research. nih.gov

Cannabinoid Receptor (CB1) Antagonism

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a significant target for therapeutic intervention in various disorders. While direct studies on 2-chloro-6-(pyrrolidin-1-yl)-9H-purine are not extensively documented in the available literature, research into structurally similar 6-substituted purine analogues, such as those containing piperidine (B6355638) and piperazine (B1678402) rings, provides insight into the potential of this chemical class as CB1 receptor antagonists.

Analogues of the potent CB1 inverse agonist otenabant, which features a diphenyl purine core, have been the subject of structure-activity relationship (SAR) studies. These investigations aim to develop peripherally selective antagonists, which are expected to be devoid of the central nervous system (CNS)-related side effects observed with earlier CB1 antagonists like rimonabant. In these studies, the 6-position of the purine ring, occupied by a piperidine or piperazine moiety, has been identified as a key site for modification to influence potency, selectivity, and pharmacokinetic properties.

Functionalization of the 6-piperidinyl or 6-piperazinyl groups has led to the discovery of potent inverse agonists of the human CB1 (hCB1) receptor with high selectivity over the CB2 receptor. For instance, studies on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines and 6-(piperazin-1-yl)-purines have resulted in compounds with high affinity for the hCB1 receptor, with some analogues demonstrating Kᵢ values in the low nanomolar range and over 1,000-fold selectivity for hCB1 over hCB2. These findings underscore the importance of the substituent at the 6-position of the purine core in modulating interaction with the CB1 receptor. Although these compounds have additional substitutions at the 8 and 9 positions, the data suggest that the 6-aminoheterocycle-purine scaffold is a viable starting point for designing CB1 antagonists.

Antimicrobial and Antiviral Activities

Purine analogues are a well-established class of compounds with a broad range of biological activities, including antimicrobial effects. The evaluation of 2-chloro-6-substituted purines has revealed potential antibacterial and antifungal properties.

In one study, the antibacterial effects of various 2- and/or 6-substituted purines were investigated against Helicobacter pylori, a bacterium associated with several gastrointestinal diseases. Among the tested compounds, 6-benzylthio-2-chloropurine was identified as a notable inhibitor of H. pylori growth. This finding highlights the potential of the 2-chloro-purine scaffold in developing new antibacterial agents.

Furthermore, a series of novel 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) were screened for their antifungal activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. Several of the synthesized derivatives demonstrated promising activity against these fungal strains, indicating that modifications at the 6-position of the purine ring can yield compounds with significant antifungal properties. The general structure of these active compounds points to the versatility of the 6-substituted purine core in antimicrobial drug discovery.

The purine scaffold is central to many approved antiviral nucleoside analogues. Research into non-nucleoside purine derivatives has also identified promising antiviral candidates. Analogues of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, particularly those with substitutions at the 2, 6, and 9 positions, have been evaluated for their ability to inhibit various viruses.

A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and tested for their activity against rhinovirus, a common cause of the cold. Structure-activity relationship studies revealed that compounds with small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. Several compounds in this series also showed good activity against a panel of four representative rhinovirus serotypes, demonstrating the potential of this purine chemotype as a basis for developing antirhinovirus agents.

Other studies have explored different 6-substituted purines. For instance, 6-chloropurine (B14466) arabinoside displayed potent activity against the varicella-zoster virus (VZV) and moderate activity against herpes simplex virus (HSV) types 1 and 2. While these are nucleoside analogues, they share the substituted purine core, reinforcing the importance of this scaffold in antiviral research.

Protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease) are unable to synthesize purines de novo. They rely on a purine salvage pathway to acquire these essential molecules from their host, making this pathway an attractive target for drug development.

A large collection of 81 purine derivatives and pyrimidine (B1678525) analogues were screened for their in vitro activity against P. falciparum and T. cruzi. This screening identified several purine-based chemotypes with significant anti-parasitic properties. Although the specific activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine was not detailed, the study revealed key structural features associated with activity.

For P. falciparum, the most potent compounds included purines with diverse substitutions, with IC₅₀ values around 20 µM. For T. cruzi, hit compounds were identified with IC₅₀ values in the low micromolar range (3.78 µM to 4.24 µM) against the intracellular amastigote form of the parasite. In a follow-up study focusing on 23 purine analogs, it was noted that an amino group at the C6 position appeared to favor anti-parasitic activity. This later study identified eight compounds with specific anti-parasitic activity, with IC₅₀ values ranging from 2.42 to 8.16 µM. These findings suggest that purine derivatives, including those with substitutions at the 6-position, are a promising source for the development of novel anti-parasitic drugs.

| Compound ID | Target Parasite | Activity (IC₅₀) |

|---|---|---|

| Purine 33 | P. falciparum | 19.19 µM |

| Purine 76 | P. falciparum | 18.27 µM |

| Purine 6D | T. cruzi (amastigotes) | 3.78 µM |

| Purine 34 | T. cruzi (amastigotes) | 4.24 µM |

Antioxidant and Anti-inflammatory Properties

Free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, are standard methods for evaluating the antioxidant activity of chemical compounds. Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases. The purine ring system itself is a fundamental component of natural antioxidants in the body, such as uric acid.

Although direct experimental evidence for 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is lacking, the known antioxidant capabilities of other purine derivatives, such as the natural purine allopurinol, suggest that this class of compounds warrants investigation for its potential antioxidant and free-radical scavenging properties. Further research is needed to perform assays like the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests to quantify the antioxidant capacity of this specific compound and its analogues.

Lipid Peroxidation Inhibition

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. It occurs when free radicals abstract electrons from lipids in cell membranes, resulting in a chain reaction of lipid damage. This process is implicated in the pathophysiology of various diseases. Antioxidants can inhibit lipid peroxidation by neutralizing free radicals.

The pyrrolidine (B122466) moiety, a component of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, is found in various compounds that have been investigated for their antioxidant properties. Some derivatives of pyrrolidin-2-one, a related structure, have demonstrated the ability to act as potent or moderate antioxidants. researchgate.net The antioxidant activity of such compounds is often evaluated by their ability to scavenge free radicals, a key step in the inhibition of lipid peroxidation. researchgate.net For instance, certain pyrrolidine nitroxides have been shown to protect against doxorubicin-induced lipid peroxidation in heart tissue.

While the pyrrolidine ring is a feature of compounds with antioxidant potential, specific studies on the lipid peroxidation inhibition activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine are not extensively documented in the reviewed literature. However, the presence of the pyrrolidine group suggests a potential, yet unconfirmed, capacity to contribute to antioxidant effects and consequently, the inhibition of lipid peroxidation.

Modulation of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many diseases. Key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, play a crucial role in the production of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Purine analogues have been shown to modulate these inflammatory pathways. For instance, novel 9-cinnamyl-9H-purine analogues have been developed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway. nih.govnih.gov One such analogue significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition was achieved by disrupting the interaction between TLR4 and MyD88, leading to the suppression of the NF-κB pathway. nih.gov

The modulation of cytokine release is another important aspect of the anti-inflammatory effects of purine derivatives. The activation of purine receptors, for example, can have a differential effect on the release of pro-inflammatory cytokines.

While direct studies on 2-chloro-6-(pyrrolidin-1-yl)-9H-purine are limited, the purine scaffold is a well-established pharmacophore for the modulation of inflammatory responses. The substitution pattern at the 2 and 6 positions of the purine ring is critical for activity, and the presence of the pyrrolidine group may influence the compound's interaction with targets within inflammatory pathways.

Molecular and Cellular Mechanisms of Action

Interference with Nucleic Acid Metabolism and Processes

Purine analogues, by mimicking the structure of natural purines, can interfere with the synthesis of DNA and RNA. nih.gov This antimetabolite activity is a key mechanism behind their pharmacological effects. These compounds can inhibit the de novo synthesis of purine nucleotides or be incorporated into nucleic acids, leading to the disruption of their structure and function.

The interference with nucleic acid metabolism can occur through several mechanisms. For example, some purine analogues can inhibit enzymes that are essential for DNA synthesis, such as DNA polymerase. nih.gov Derivatives of 2-(p-n-butylanilino)purine have been shown to be inhibitors of mammalian DNA polymerase alpha. nih.gov The nucleoside analogues of these compounds were found to be potent inhibitors of [3H]thymidine incorporation into DNA in cell cultures. nih.gov

Furthermore, purine analogues can also affect RNA synthesis. Studies have shown that both base and deoxynucleoside derivatives of certain purines can inhibit cellular RNA synthesis. nih.gov This broad interference with both DNA and RNA synthesis underscores the profound impact of these compounds on cellular proliferation and function.

Interaction with Cellular Signaling Pathways

Substituted purines can exert their effects by interacting with and modulating various cellular signaling pathways that are critical for cell growth, survival, and proliferation. One of the key pathways often targeted by these compounds is the PI3K/Akt signaling pathway. A number of 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of this pathway.

In addition to the PI3K/Akt pathway, purine analogues can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Some 2,6,9-trisubstituted purine derivatives have been shown to affect the MAPK and STAT pathways in leukemia cell lines. nih.gov The inhibition of these pathways can lead to a reduction in cell proliferation and the induction of cell cycle arrest. nih.gov

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many therapeutic agents exert their effects by inducing apoptosis in target cells. Substituted purines have been shown to be effective inducers of apoptosis.

The apoptotic process can be initiated through various mechanisms, including the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The mechanism of apoptosis induction by some purine derivatives involves the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the cell's fate. While some apoptotic pathways are dependent on Bax and Bak, certain compounds can induce apoptosis through a Bax/Bak-independent pathway that still involves the release of cytochrome c from the mitochondria. nih.gov

Studies on 2,6,9-trisubstituted purine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. The cytotoxic effects of these compounds are often correlated with their ability to trigger apoptotic cell death.

Modulation of Key Regulatory Elements (e.g., Protein Kinases, Polymerases, G proteins)

The pharmacological activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine and its analogues can be attributed to their ability to modulate the function of key regulatory proteins within the cell.

Protein Kinases: Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases such as cancer. Purine analogues have emerged as a significant class of protein kinase inhibitors. nih.gov For instance, novel 2,6,9-trisubstituted purine conjugates have been developed as potent inhibitors of protein kinases such as FLT3-ITD and PDGFRα, which are implicated in certain types of leukemia. nih.gov These compounds have been shown to inhibit the MAPK and STAT signaling pathways and induce cell cycle arrest. nih.gov

Polymerases: As discussed in section 3.2.1, purine analogues can interfere with nucleic acid metabolism by inhibiting DNA polymerases. nih.gov For example, derivatives of 2-(p-n-butylanilino)purine have been identified as inhibitors of mammalian DNA polymerase alpha. nih.gov This inhibition of DNA replication machinery contributes to the antiproliferative effects of these compounds.

G proteins: While direct modulation of G proteins by 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is not well-documented, the purine scaffold is a core component of ligands for purinergic receptors, many of which are G protein-coupled receptors (GPCRs). The interaction of purine derivatives with these receptors can initiate or inhibit downstream signaling cascades mediated by G proteins.

The following table provides a summary of the inhibitory activities of some purine analogues against various protein kinases.

| Compound Class | Target Kinase | IC50 | Cell Line | Reference |

| 2,6,9-trisubstituted purines | FLT3-ITD | Varies | MV4-11 | nih.gov |

| 2,6,9-trisubstituted purines | PDGFRα | Varies | EOL-1 | nih.gov |

| 2-(p-n-butylanilino)-2'-deoxyadenosine | DNA Polymerase α | 1 µM | HeLa | nih.gov |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine | DNA Polymerase α | 25 µM | HeLa | nih.gov |

DNA Intercalation and Topoisomerase Inhibition

Extensive literature searches did not yield specific studies detailing the DNA intercalation and topoisomerase inhibition properties of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine. Research on the direct interaction of this specific compound with DNA and topoisomerase enzymes, including quantitative data such as IC50 values or binding constants, is not publicly available in the searched scientific literature.

However, the broader class of purine analogues has been a subject of significant investigation for their potential as DNA interacting agents and topoisomerase inhibitors. Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Inhibitors can act by either preventing the enzyme from binding to DNA or by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks.

Similarly, DNA intercalation, where a molecule inserts itself between the base pairs of a DNA helix, is a mechanism of action for several cytotoxic drugs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

While studies on other purine derivatives, some featuring a pyrrolidine moiety, have shown activity in these areas, this information falls outside the strict scope of this article, which is focused solely on 2-chloro-6-(pyrrolidin-1-yl)-9H-purine. The absence of specific data for this compound prevents a detailed discussion and the creation of data tables as requested. Further experimental research is required to elucidate the potential of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine as a DNA intercalator or a topoisomerase inhibitor.

Structure Activity Relationships Sar and Mechanistic Insights

Influence of Substituents on Biological Activity

The biological activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is a composite of the contributions from each of its substituents. The interplay between the electronic and steric properties of these groups dictates the compound's affinity and selectivity for its biological targets.

Role of the Pyrrolidinyl Moiety at C6

The substituent at the C6 position of the purine (B94841) ring is a primary determinant of the compound's biological activity and selectivity. The incorporation of a pyrrolidinyl group at this position has several important implications for molecular recognition. The five-membered, saturated pyrrolidine (B122466) ring introduces a specific three-dimensional conformation that can fit snugly into hydrophobic pockets within a target's binding site. The nitrogen atom of the pyrrolidinyl moiety is a hydrogen bond acceptor, which can form a crucial interaction with hydrogen bond donors in the active site of a protein.

The nature of the substituent at C6 can significantly influence the potency of purine derivatives. For instance, in a series of related purine analogs, the replacement of a simple amino group with a cyclic amine like pyrrolidine can lead to a marked increase in activity. This is often attributed to the restricted conformational flexibility of the cyclic amine, which reduces the entropic penalty of binding.

Table 1: Influence of C6-Substituent on Biological Activity of a Hypothetical 2-Chloro-9H-purine Analog Series

| C6-Substituent | Relative Potency (%) |

|---|---|

| -NH2 | 20 |

| -NHCH3 | 35 |

| -N(CH3)2 | 40 |

| -Pyrrolidinyl | 100 |

| -Piperidinyl | 85 |

| -Morpholinyl | 70 |

Impact of Halogenation at C2

The presence of a chlorine atom at the C2 position of the purine ring has a profound impact on the electronic properties and binding interactions of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine. Halogen atoms are known to modulate the pKa of the purine ring system, which can affect the ionization state of the molecule at physiological pH and, consequently, its interaction with the target.

Furthermore, the chlorine atom at C2 can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the target protein, such as a carbonyl oxygen or an aromatic ring. This can contribute significantly to the binding affinity. In many series of purine-based inhibitors, the introduction of a halogen at C2 enhances potency.

Table 2: Effect of C2-Substituent on the Biological Activity of a Hypothetical 6-(pyrrolidin-1-yl)-9H-purine Analog Series

| C2-Substituent | Relative Potency (%) |

|---|---|

| -H | 30 |

| -F | 80 |

| -Cl | 100 |

| -Br | 95 |

| -I | 70 |

| -NH2 | 50 |

Effects of N9 and N7 Alkylation/Substitution

Alkylation or substitution at the N9 and N7 positions of the purine ring is a key strategy for modulating the pharmacological properties of purine derivatives. Direct alkylation of the purine ring often yields a mixture of N9 and N7 isomers, with the N9 isomer typically being the major, more thermodynamically stable product. The substituent at the N9 position can explore additional binding pockets and establish further interactions with the target protein, often leading to enhanced potency and selectivity.

The size and nature of the N9-substituent are critical. Small alkyl groups are often well-tolerated, while larger or more functionalized groups can be used to probe the shape and chemical nature of the binding site. For instance, the introduction of a cyclopropylmethyl group at N9 has been shown to be beneficial in some series of purine inhibitors.

Table 3: Impact of N9-Alkylation on the Biological Activity of a Hypothetical 2-chloro-6-(pyrrolidin-1-yl)purine Analog Series

| N9-Substituent | Relative Potency (%) |

|---|---|

| -H | 40 |

| -Methyl | 75 |

| -Ethyl | 85 |

| -Propyl | 90 |

| -Cyclopropylmethyl | 100 |

| -Benzyl | 60 |

While N9-substitution is more common, N7-alkylation can also lead to active compounds, sometimes with a different selectivity profile compared to their N9-counterparts. The synthesis of pure N7-isomers can be challenging but offers an avenue for exploring a different region of the chemical space.

Contributions of C8 Modifications

The C8 position of the purine ring is another site where modifications can significantly impact biological activity. In many protein-ligand complexes, the C8 position is solvent-exposed, making it an ideal point for introducing substituents that can improve physicochemical properties such as solubility, without disrupting key binding interactions.

However, C8-substituents can also directly contribute to binding affinity by forming additional interactions with the target. For example, the introduction of a small, polar group could form a new hydrogen bond, while an aromatic ring could engage in pi-stacking interactions.

Table 4: Influence of C8-Modification on the Biological Activity of a Hypothetical 2-chloro-6-(pyrrolidin-1-yl)-9-methylpurine Analog Series

| C8-Substituent | Relative Potency (%) |

|---|---|

| -H | 100 |

| -Cl | 80 |

| -Br | 75 |

| -CH3 | 90 |

| -OCH3 | 60 |

| -Phenyl | 40 |

Identification of Key Pharmacophore Features

A pharmacophore model for this class of compounds can be constructed based on the structure-activity relationships discussed above. This model outlines the essential structural features required for effective binding to the biological target.

Structural Requirements for Target Binding and Efficacy

The key pharmacophore features for the biological activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine and its analogs can be summarized as follows:

Purine Scaffold: The purine ring system acts as the central scaffold, correctly positioning the key interacting groups in three-dimensional space.

C6-Pyrrolidinyl Group: This group likely serves as a key hydrogen bond acceptor via its nitrogen atom and provides favorable hydrophobic interactions within a specific pocket of the binding site. The conformational rigidity of the pyrrolidine ring is likely important for potent activity.

N9-Substituent: An appropriate substituent at the N9 position is required to occupy a hydrophobic pocket and to orient the purine core optimally for binding. The size and shape of this substituent are critical for achieving high potency.

Role of Hydrogen Acceptor/Donor Centers and Hydrophobic Areas

The bioactivity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is significantly influenced by the arrangement of its hydrogen bond donor and acceptor sites, as well as its hydrophobic regions. The purine core itself presents a rich landscape for hydrogen bonding. The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring can act as hydrogen bond acceptors, while the hydrogen atom attached to the nitrogen at the 9-position can serve as a hydrogen bond donor. The chlorine atom at the 2-position, being electronegative, can also participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding.

The pyrrolidine moiety at the 6-position introduces a key hydrophobic region to the molecule. This five-membered saturated heterocyclic ring can engage in van der Waals interactions and hydrophobic contacts with nonpolar pockets within a biological target. The nature and orientation of this hydrophobic group are critical determinants of binding affinity and selectivity. Structure-activity relationship studies on related 6-substituted purine derivatives have demonstrated that variations in the substituent at this position can dramatically alter biological activity, underscoring the importance of this hydrophobic interaction. researchgate.net

Furthermore, the nitrogen atom within the pyrrolidine ring is a potential hydrogen bond acceptor. The interplay between the hydrophobic nature of the pyrrolidine ring and the hydrogen bonding capacity of the purine core creates a specific pharmacophore that can be recognized by biological targets. The spatial relationship between these hydrogen bonding centers and hydrophobic areas is a key factor in the molecule's ability to bind with high affinity and specificity.

Molecular Interactions with Biological Targets

The pharmacological effects of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine are mediated by its direct physical interaction with biological macromolecules. The nature of these interactions, including the binding profile and the role of conformational flexibility, dictates the compound's efficacy and selectivity.

Ligand-Protein Binding Profiles

While a specific, experimentally determined ligand-protein binding profile for 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is not extensively documented in publicly available literature, insights can be drawn from the broader class of purine analogs. Purine derivatives are well-known to interact with a variety of protein targets, most notably protein kinases and purinergic receptors. nih.gov

For purinergic receptors (P1 and P2), which are G protein-coupled receptors, the binding mode is different. nih.gov The purine moiety would interact with residues in the transmembrane helices, and the 6-pyrrolidinyl substituent could engage with either hydrophobic or polar residues depending on the specific receptor subtype, thereby determining agonist or antagonist activity.

The following table summarizes the potential interactions based on the structural features of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine with hypothetical protein targets.

| Molecular Feature | Potential Interacting Partner in a Protein | Type of Interaction |

| Purine Ring Nitrogens (N1, N3, N7) | Backbone amides/carbonyls, side chains of polar amino acids (e.g., Ser, Thr, Asn, Gln) | Hydrogen Bonding (Acceptor) |

| Purine Ring N9-H | Backbone carbonyls, side chains of polar amino acids (e.g., Asp, Glu) | Hydrogen Bonding (Donor) |

| 2-Chloro Group | Electron-rich atoms (e.g., oxygen, sulfur) | Halogen Bonding |

| 6-Pyrrolidinyl Ring | Side chains of hydrophobic amino acids (e.g., Leu, Ile, Val, Phe) | Hydrophobic Interactions, van der Waals Forces |

Conformational Flexibility and Target Recognition

The ability of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine to adopt different spatial arrangements, or conformations, is critical for its recognition by and binding to a biological target. The purine ring system is relatively planar and rigid, providing a stable scaffold for the presentation of its substituents. However, the pyrrolidine ring is non-planar and can exist in various "puckered" conformations. nih.gov

The puckering of the pyrrolidine ring influences the three-dimensional shape of the entire molecule and the orientation of the hydrophobic region relative to the purine core. This conformational flexibility allows the molecule to adapt its shape to fit optimally within a binding site, a concept known as "induced fit." The specific conformation adopted upon binding is the one that maximizes favorable interactions and minimizes unfavorable ones.

Furthermore, the bond connecting the pyrrolidinyl group to the purine ring at the C6 position allows for rotation. This rotational freedom, combined with the puckering of the pyrrolidine ring, means that the hydrophobic portion of the molecule can explore a significant conformational space. This flexibility is advantageous for binding to a diverse range of targets but can also present challenges for designing highly selective ligands. Understanding the preferred conformations of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine in different environments (e.g., in solution versus bound to a protein) is essential for a complete picture of its target recognition process. Studies on similar substituted purines have shown that even subtle changes in substituents can lead to different preferred conformations, which in turn affects biological activity. nih.gov

Computational Approaches in Purine Based Drug Design

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ejmo.org For purine (B94841) derivatives like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, docking studies are crucial for understanding how they might interact with therapeutic targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

Molecular docking simulations are instrumental in predicting how a purine ligand fits into the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. ejmo.org The resulting score, often expressed as a binding energy (e.g., in kcal/mol), helps to rank different compounds and predict their potential potency. nih.gov

For instance, in studies of 2,6,9-trisubstituted purine derivatives targeting oncogenic kinases like Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, molecular docking was used to elucidate potential binding modes. nih.gov These studies suggest that the purine core often mimics the adenine (B156593) moiety of ATP, anchoring the molecule in the kinase's hinge region, a critical area for ATP binding. nih.gov The substituents at the C2, C6, and N9 positions then explore different sub-pockets, influencing both potency and selectivity. Docking of pyrazolopyrimidine derivatives, which are analogs of purines, against Cyclin-Dependent Kinases (CDKs) similarly revealed binding energies and specific interactions that correlated with inhibitory activity. tpcj.org

| Compound Type | Target Kinase | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzothiazolyl Pyrazolopyrimidine | CDK2 | -8.16 | Not Specified | nih.gov |

| Benzothiazolyl Pyrazolopyrimidine | CDK9 | -7.87 | Not Specified | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | CDK9 | Not Specified | Lys48, Val33, Glu66 | tpcj.org |

| Triazolo-triazine (Purine Analogue) | COX-2 | -8.82 | Not Specified | rsc.org |

Beyond predicting binding poses, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity. For purine-based inhibitors, these typically include:

Hydrogen Bonds: The nitrogen atoms of the purine core are excellent hydrogen bond acceptors and donors. Docking studies frequently show purine derivatives forming critical hydrogen bonds with backbone atoms in the hinge region of kinases. researchgate.netmdpi.com

Hydrophobic Interactions: Substituents on the purine ring, such as the pyrrolidine (B122466) group in 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, can engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity. mdpi.com

π–π Stacking: The aromatic purine ring can stack with aromatic residues like phenylalanine or tyrosine in the binding pocket, contributing to binding stability. rsc.org

In the context of 2,6-disubstituted purines designed as STAT3 inhibitors, docking models revealed that the compounds could bind to the SH2 domain, a critical region for STAT3 function. nih.gov Similarly, docking of reversine-related 2,6-diamino substituted purines into the active sites of Aurora-B kinase and Mps1 informed the selection of candidates for synthesis. nih.gov These examples underscore how modeling can guide the rational design of specific substitutions on the purine scaffold to optimize interactions with a target's active site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large databases. nih.govnih.gov These ligand-based and structure-based approaches are particularly effective when applied to a well-established scaffold like purine.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. These models can be generated from the known structure of a protein-ligand complex or from a set of known active molecules. mdpi.comnih.gov

Once a pharmacophore model is established for a target of interest, it can be used to guide the design of a focused compound library. For a scaffold like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, a library design strategy would involve maintaining the core purine structure while systematically varying substituents at key positions to match the pharmacophore features. The purine ring itself can serve as an aromatic and hydrogen-bonding feature, the pyrrolidine at C6 as a hydrophobic feature, and the chloro group at C2 provides a site for further chemical modification to introduce additional diversity and interactions. nih.govmdpi.com Commercial vendors offer large libraries based on the purine scaffold for screening purposes. chemdiv.com

| Scaffold Position | Core Group | Rationale for Variation | Example Modifications |

|---|---|---|---|

| C2 | Chloro | Introduce hydrogen bond donors/acceptors or hydrophobic groups to probe a specific pocket. | Small amines, substituted phenyl rings, small alkyl chains. |

| C6 | Pyrrolidine | Modify size and hydrophobicity to optimize fit in the binding pocket. | Piperidine (B6355638), morpholine (B109124), acyclic amines. |

| N9 | Hydrogen | Target solvent-exposed regions or additional binding pockets. | Alkyl chains, cycloalkyl groups, substituted benzyl (B1604629) groups. |

Virtual screening is the process of using a computational model to rapidly assess large libraries of chemical structures to identify those most likely to be active against a biological target. researchgate.netsci-hub.box This can be done by filtering a library based on a pharmacophore model (ligand-based screening) or by docking each compound into the target's binding site (structure-based screening). nih.gov

In the development of 2,6,9-trisubstituted purines as potential antitumor agents, pharmacophore models were successfully generated that characterized the main structural requirements for cytotoxic activity. mdpi.comnih.gov The models identified the importance of aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas, which were consistent with the observed activity of the synthesized compounds. mdpi.com By screening virtual libraries against such models, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly increasing the efficiency of identifying promising "hit" compounds. nih.gov

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a more fundamental and accurate description of molecular properties compared to the classical mechanics used in most molecular modeling and docking programs. nih.govsubstack.com While computationally intensive, QC methods like Density Functional Theory (DFT) are increasingly applied in drug development to provide deeper insights that can guide the design process. rsc.orgacs.org

Applications of QC in the context of purine-based drug design include:

Accurate Charge Distribution: QC can calculate the distribution of electrons in a molecule with high accuracy, providing more realistic electrostatic potential maps. rsc.org This is crucial for understanding and modeling strong intermolecular interactions, such as hydrogen bonds, between a purine ligand and its target.

Reaction Mechanisms and Reactivity: QC methods can be used to model chemical reactions, calculate activation energies, and predict the reactivity of different sites on a molecule. This knowledge can inform the synthetic route for novel purine derivatives.

Binding Energy Refinement: While standard docking provides an estimate of binding affinity, combining docking with QC calculations (in methods like QM/MM) can yield more accurate predictions of binding energies. nih.gov This helps in more reliably distinguishing between high- and low-affinity binders.

Structural Properties: QC can determine the most stable geometries (conformations) of a molecule and calculate properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and stability. rsc.org

For a molecule like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, QC calculations could be used to understand how the electron-withdrawing chlorine atom and the electron-donating pyrrolidine group influence the electronic properties of the purine ring, thereby affecting its binding capabilities and reactivity.

In Silico ADME Prediction and Optimization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development to minimize the likelihood of late-stage failures. nih.gov In silico models provide a rapid and cost-effective means to evaluate the drug-like potential of compounds.

Computational tools can predict parameters such as aqueous solubility (logS) and Caco-2 cell permeability, which is an in vitro model for predicting intestinal absorption in humans. For a series of functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines, which are structurally related to the compound of interest, good ADME properties were reported for some analogs, suggesting that the 6-amino-purine scaffold can be amenable to favorable pharmacokinetic profiles. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for a Representative 6-Substituted Purine Analog

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~239.69 g/mol | Compliant with Lipinski's Rule of Five (<500). |

| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, favorable for permeability. |

| Aqueous Solubility (logS) | -2.0 to -3.0 | Suggests moderate to low solubility. |

| Caco-2 Permeability | Moderate to High | Predicts good intestinal absorption. |

| Number of H-bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5). |

| Number of H-bond Acceptors | 5 | Compliant with Lipinski's Rule of Five (≤10). |

Note: These are predicted values for a representative analog and should be experimentally verified.

The metabolic stability of a compound is a crucial factor determining its half-life and dosing regimen. In vitro assays using human liver microsomes (HLMs) are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net HLMs contain a rich complement of these phase I drug-metabolizing enzymes. researchgate.net

For purine derivatives, metabolism can occur at various sites, including oxidation of the purine ring or the substituents. The pyrrolidine ring in 2-chloro-6-(pyrrolidin-1-yl)-9H-purine could be a potential site for hydroxylation. The stability of the compound in HLM assays is typically reported as the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally desirable for a drug candidate.

While specific data for 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is not available, a study on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines reported excellent HLM stability for a peripherally selective analog, with a half-life of 166 minutes and an intrinsic clearance of 8 µL/min/mg. nih.gov This suggests that the 6-aminopurine scaffold can be designed to possess metabolic stability.

Table 3: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes for a 6-Substituted Purine Analog

| Parameter | Representative Value | Classification |

| In Vitro Half-life (t½) | > 30 min | Generally considered stable |

| Intrinsic Clearance (CLint) | < 20 µL/min/mg | Low clearance |

Note: This data is based on a structurally related analog and serves as an illustrative example.

Future Research Directions and Therapeutic Potential

Development of Novel Purine (B94841) Analogues

The core strategy for advancing the therapeutic utility of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine involves the creation of novel analogues. This is achieved through rational design principles and the exploration of diverse chemical structures to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis Strategies

Rational drug design is a key approach in the development of new purine derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis help in understanding the structural requirements for biological activity. nih.govnih.gov For instance, 3D-QSAR models have shown that for certain 2,6,9-trisubstituted purines, steric properties are more influential on cytotoxicity than electronic properties. nih.govnih.gov Such models guide the synthesis of new molecules by predicting which substitutions are likely to enhance therapeutic effects. For example, analyses have suggested that incorporating an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are not. nih.govresearchgate.net

Ligand-based and target-based design strategies are also employed. semanticscholar.org This involves designing molecules that fit into the active site of a specific biological target, such as a kinase. The synthesis of these rationally designed compounds often involves multi-step protocols starting from readily available purine precursors like 2-amino-6-chloropurine (B14584). mdpi.com Stereoselective synthesis methods are also crucial, especially when incorporating chiral fragments like pyrrolidine (B122466), to ensure the production of optically pure compounds with the desired biological activity. nih.gov

Exploration of Novel Substitution Patterns and Hybrid Structures

A primary avenue of research is the systematic modification of the purine core at the C2, C6, and N9 positions. nih.gov The parent compound, 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, features a chlorine atom at C2 and a pyrrolidine ring at C6. Research into 2,6,9-trisubstituted purines has demonstrated that modifications at these positions can significantly impact biological activity. nih.govnih.gov For example, replacing the C6 pyrrolidine with substituted piperazine (B1678402) or morpholine (B109124) groups has been explored to modulate activity and selectivity. nih.govresearchgate.net

Furthermore, creating hybrid molecules by attaching other pharmacologically active moieties to the purine scaffold is a promising strategy. Researchers have synthesized purine derivatives linked to isoxazoline (B3343090) rings, aiming to target the hydrophobic binding pocket of proteins like Hsp90. mdpi.com Another approach involves modifying the N9 position with various substituents, including glycoside analogs and other functional groups, to explore new binding interactions and potential therapeutic applications. nih.gov The synthesis of (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine serves as a starting point for investigating rearrangements in N-allylic systems, potentially leading to novel structures. nih.gov

| Substitution Position | Example Substituents Explored | Potential Impact |

| C2 | Hydroxyalkylamino groups nih.gov | Modulates anti-CDK2 activity and cytotoxicity |

| C6 | Arylpiperazinyl systems, Morpholine nih.govresearchgate.net | Enhances cytotoxic activity |

| N9 | Cyclopentyl, (But-2-en-1-yl) nih.govnih.gov | Influences binding and molecular orientation |

| C8 | 4-phenoxyphenyl nih.gov | Creates 6,8,9-trisubstituted analogues with unique profiles |

Identification of New Molecular Targets

While purine analogues are well-known inhibitors of cyclin-dependent kinases (CDKs), a key future direction is the identification of novel molecular targets to expand their therapeutic applications.

High-Throughput Screening for Undiscovered Biological Activities

High-Throughput Screening (HTS) is a powerful tool for systematically testing large libraries of chemical compounds against a wide array of biological targets. nih.gov Quantitative HTS (qHTS) methodologies, in particular, can efficiently generate comprehensive pharmacological data from a primary screen, minimizing the false positives and negatives common in traditional single-concentration HTS. nih.gov Applying qHTS to libraries of novel purine analogues derived from 2-chloro-6-(pyrrolidin-1-yl)-9H-purine could uncover previously unknown biological activities. nih.govresearchgate.net This approach facilitates the discovery of new uses for these compounds, moving beyond their established roles as kinase inhibitors.

Targeting Specific Signaling Pathways

Research has shown that purine derivatives can modulate various critical signaling pathways implicated in cancer and other diseases. Future work will focus on designing analogues to selectively target these pathways.

Key pathways that can be targeted by purine analogues include:

Checkpoint Kinase 1 (CHK1): Novel 2,6-disubstituted-9H-purine analogues have been designed as potent CHK1 inhibitors, which can enhance the efficacy of DNA-damaging cancer therapies. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is frequently overactive in many cancers. semanticscholar.org Specifically designed 2,9-disubstituted-6-morpholino purine derivatives have been identified as potent and selective inhibitors of PI3K isoforms. semanticscholar.orgnih.gov

Hedgehog (Hh) Signaling Pathway: Aberrant activation of the Hh pathway is linked to various cancers. Certain 2,6,9-trisubstituted purine derivatives have been identified as inhibitors of this pathway. nih.gov

Tyrosine Kinases (e.g., Src, VEGFR2): Some 2,6,9-trisubstituted purines are potent inhibitors of multiple tyrosine kinases that are crucial for tumor growth and angiogenesis. mdpi.com

| Signaling Pathway | Molecular Target | Therapeutic Rationale |

| DNA Damage Response | Checkpoint Kinase 1 (CHK1) nih.gov | Potentiate effects of chemotherapy |

| Cell Growth & Proliferation | PI3K/AKT/mTOR semanticscholar.org | Inhibit tumor cell growth and survival |

| Embryonic Development | Hedgehog (Hh) Pathway nih.gov | Block oncogenic signaling in various cancers |

| Angiogenesis & Metastasis | Tyrosine Kinases (Src, VEGFR2) mdpi.com | Inhibit formation of new blood vessels supplying tumors |

Advanced Biological Evaluation Techniques

To fully characterize the potential of novel purine analogues, advanced biological evaluation techniques are essential. Beyond initial screening, these methods provide deep insights into the mechanism of action, selectivity, and cellular effects of the compounds. Techniques such as 3D-QSAR modeling are used to analyze the relationship between the chemical structure of the compounds and their biological activity, which helps in designing more potent derivatives. nih.govnih.gov

In vitro assays are fundamental for this evaluation. They include cytotoxicity screening against panels of diverse cancer cell lines to determine potency and selectivity. nih.gov For promising compounds, further investigation involves mechanistic studies such as cell cycle analysis to see if the compounds cause arrest at specific phases (e.g., S-phase) and apoptosis assays to confirm if they induce programmed cell death. nih.govnih.gov These biological effects are consistent with the inhibition of CDKs and other kinases involved in cell cycle regulation and transcription. nih.gov

Comprehensive In Vitro and Ex Vivo Studies

To establish a foundational biological profile for 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, a systematic and comprehensive series of in vitro and ex vivo studies is the critical first step. These non-clinical studies are essential for determining the compound's cellular activity, identifying potential therapeutic areas, and justifying further preclinical development.

A primary focus of initial in vitro screening would be to assess the cytotoxic and antiproliferative effects of the compound across a diverse panel of human cancer cell lines. This typically involves assays such as the MTT or SRB assay to determine the concentration at which the compound inhibits cell growth by 50% (IC50). For a novel purine derivative, this panel should include cell lines from various cancer types, such as leukemia (e.g., HL-60), breast cancer (e.g., MCF-7), colon cancer (e.g., HT29), and lung cancer (e.g., A549), to identify potential areas of sensitivity. nih.govsemanticscholar.org For example, studies on other 2,6,9-trisubstituted purines have demonstrated heterogeneous cytotoxicity across different cell lines, underscoring the importance of broad screening. semanticscholar.org

The data generated from such studies would be tabulated to compare the compound's potency against different cell types and benchmark it against established chemotherapeutic agents.

Illustrative Data Table: Antiproliferative Activity of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine (Note: The following data is illustrative and represents the type of data that needs to be generated through future in vitro studies.)

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| NIH/3T3 | Normal Fibroblast | Data to be determined |

Beyond general cytotoxicity, ex vivo studies using patient-derived tissues or primary cells can offer more clinically relevant insights. For instance, if in vitro screening suggests activity against leukemia, ex vivo cultures of primary leukemia cells from patients would provide a more accurate assessment of potential efficacy.

Mechanistic Elucidation at the Molecular Level

Identifying the precise molecular mechanism of action is paramount for the rational development of any new therapeutic agent. For a 2,6-substituted purine analog like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, several potential targets are suggested by research on structurally related compounds.

A primary avenue of investigation would be its potential as a kinase inhibitor. Many 2,6,9-trisubstituted purine derivatives are known to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. semanticscholar.org A comprehensive kinase profiling assay, screening the compound against a large panel of human kinases, would be essential to identify primary targets and assess selectivity. For instance, a study on novel 2,6-disubstituted-9H-purines identified potent inhibitors of Checkpoint kinase 1 (CHK1), a key enzyme in the DNA damage response. nih.gov

Another potential mechanism for purine analogs is the inhibition of other key enzymes involved in nucleic acid metabolism or cellular signaling, such as topoisomerase II or purine nucleoside phosphorylase (PNP). aacrjournals.orgtandfonline.com Biochemical assays measuring the enzymatic activity of these proteins in the presence of the compound would be required.

Molecular docking studies can provide valuable insights into how 2-chloro-6-(pyrrolidin-1-yl)-9H-purine might bind to potential protein targets. harvard.edunih.gov By modeling the interaction between the compound and the active site of enzymes like CDKs or PNP, researchers can predict binding affinity and identify key molecular interactions, which can guide further chemical modifications to improve potency and selectivity. tandfonline.comharvard.edu

Addressing Challenges in Purine-Based Drug Discovery

The development of purine-based drugs, while successful in many cases, is fraught with challenges that must be proactively addressed for 2-chloro-6-(pyrrolidin-1-yl)-9H-purine.

Overcoming Drug Resistance Mechanisms

A significant hurdle for many chemotherapeutic agents, including purine analogs, is the development of drug resistance. Cancer cells can employ several mechanisms to evade the effects of these drugs. One common mechanism is altered drug metabolism. taylorandfrancis.com Many purine analogs are pro-drugs that require intracellular phosphorylation by enzymes to become active. taylorandfrancis.com A decrease in the activity of these activating enzymes or an increase in the activity of deactivating enzymes can lead to resistance.

Another mechanism is decreased drug accumulation within the cell, either through reduced uptake or increased efflux by transporter proteins. To overcome these challenges, future research could explore combination therapies, where 2-chloro-6-(pyrrolidin-1-yl)-9H-purine is co-administered with agents that modulate these resistance pathways.

Enhancing Selectivity and Potency

Achieving high potency against the desired therapeutic target while maintaining selectivity over other related proteins is a central goal of drug design. For purine analogs, which mimic a ubiquitous biological scaffold, off-target effects can be a significant concern. The key to enhancing selectivity and potency lies in understanding the structure-activity relationship (SAR).

SAR studies involve systematically modifying the chemical structure of the lead compound and evaluating how these changes affect its biological activity. For 2-chloro-6-(pyrrolidin-1-yl)-9H-purine, modifications could be explored at several positions:

The C2 position: The chlorine atom could be replaced with other functional groups to explore interactions with different parts of the target's binding pocket.

The C6 position: The pyrrolidine ring is a key feature. Studies on other 6-substituted purines show that the nature of this substituent is critical for activity. nih.gov Modifications to the pyrrolidine ring itself or replacing it with other cyclic or acyclic amines could significantly impact potency. semanticscholar.org

The N9 position: While currently unsubstituted in the parent molecule, adding substituents at the N9 position is a common strategy in purine chemistry to improve pharmacokinetic properties and modulate target engagement. semanticscholar.org

Through iterative cycles of chemical synthesis and biological testing, these SAR studies can guide the optimization of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine into a highly potent and selective drug candidate. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.